molecular formula C22H25NO4 B557456 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid CAS No. 180414-94-2

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid

Cat. No. B557456
M. Wt: 367.4 g/mol
InChI Key: UJOQOPBFLFQOJJ-FQEVSTJZSA-N
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Description

“(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid” is a chemical compound with the empirical formula C20H21NO5 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 355.38 . The SMILES string representation is COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O .


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Applications in Peptide Synthesis

The incorporation of specific amino acids into peptides, such as the spin label amino acid 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC), has been instrumental in analyzing peptide structures and dynamics. The rigid nature of TOAC and its incorporation via a peptide bond have made it a valuable tool for studying peptide backbones, secondary structures, and interactions with biological membranes. This is particularly relevant in the context of synthetic peptides, biologically active peptides, and their interactions with various biological systems (Schreier et al., 2012).

Drug Synthesis and Development

Methionine salvage and S-adenosylmethionine (SAM) are critical in sulfur, ethylene, and polyamine biosynthesis. Understanding these pathways provides insight into the metabolic basis for maintaining cellular SAM levels, facilitating crucial methylation reactions in the body. This has implications for drug synthesis, particularly in targeting metabolic pathways associated with diseases like cancer, neurological disorders, and metabolic dysfunctions (Sauter et al., 2013).

Biomedical Research

Research on compounds like syringic acid, which shares similar functional groups with the subject compound, has shown significant potential in biomedical applications due to its antioxidant, antimicrobial, and anti-inflammatory properties. These compounds are synthesized via pathways that involve complex amino acids and have shown therapeutic applications in preventing diseases such as diabetes, cardiovascular diseases, and cancer (Srinivasulu et al., 2018).

Industrial Applications

The synthesis and functionalization of β-amino acid derivatives have demonstrated the versatility of specific amino acids in creating novel molecular entities with potential industrial applications. Metathesis reactions, for example, have been widely used to access densely functionalized derivatives, showcasing the chemical's utility in developing new materials and compounds with varied industrial uses (Kiss et al., 2018).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOQOPBFLFQOJJ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589225
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methyl-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid

CAS RN

180414-94-2
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methyl-L-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180414-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methyl-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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